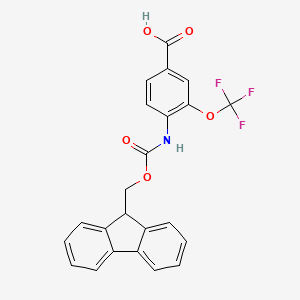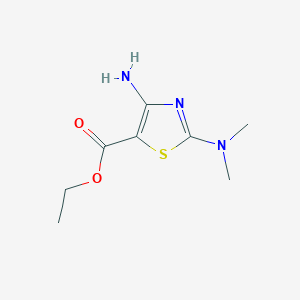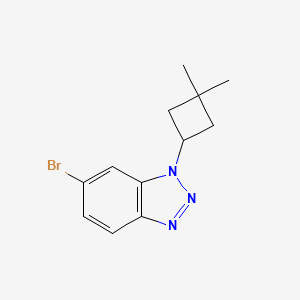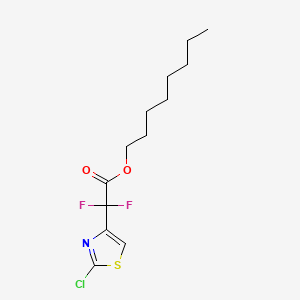
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The presence of the pyrrolidine and pyrazole rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves several steps. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride include other heterocyclic compounds with pyrazole and pyrrolidine rings. These compounds may have similar biological activities but differ in their specific chemical properties and reactivity. Some examples include:
- 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
Each of these compounds has unique features that make them suitable for different applications in research and industry.
Propriétés
Formule moléculaire |
C9H14ClF2N3 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-methyl-4-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C9H13F2N3.ClH/c1-14-5-6(7-3-2-4-12-7)8(13-14)9(10)11;/h5,7,9,12H,2-4H2,1H3;1H |
Clé InChI |
DXVNYQIUPBWLQV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)F)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)


![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)








